BenchChemオンラインストアへようこそ!

(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane

Chiral Synthesis Beta-Adrenergic Antagonist Levomoprolol

This (2S)-configured oxirane is the definitive chiral building block for the asymmetric synthesis of Levomoprolol, ensuring direct formation of the active (S)-enantiomer and eliminating costly chiral resolution. Unlike the racemic mixture or the 3-methoxy isomer (used for Ranolazine), this compound's 2-methoxy substitution and defined stereochemistry are essential for enantiomerically pure beta-blocker APIs. Use as a certified reference standard for chiral HPLC/GC method validation.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 61248-99-5
Cat. No. B1355549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane
CAS61248-99-5
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC2CO2
InChIInChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3/t8-/m0/s1
InChIKeyRJNVSQLNEALZLC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-[(2-Methoxyphenoxy)methyl]oxirane (CAS 61248-99-5) Procurement Guide: A Chiral Glycidyl Ether Intermediate


(2S)-2-[(2-Methoxyphenoxy)methyl]oxirane, also known as (S)-2-methoxyphenyl glycidyl ether, is a chiral epoxide building block with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound is characterized by its (2S)-configured oxirane ring attached via a methylene linker to a 2-methoxyphenoxy group . It is a defined stereoisomer, possessing one defined atom stereocenter and a topological polar surface area of 31 Ų . Physicochemical data include a predicted boiling point of 265.3±10.0 °C and a density of 1.142±0.06 g/cm³ .

(2S)-2-[(2-Methoxyphenoxy)methyl]oxirane: Why Substituting with Racemic or Regioisomeric Analogs Compromises Downstream Results


The selection of (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane is not interchangeable with its racemic mixture or other methoxyphenoxy-substituted epoxides due to pronounced differences in stereochemical identity and regioisomeric specificity. The compound's single defined stereocenter directly dictates its utility as a precursor to the enantiomerically pure beta-blocker Levomoprolol, where only the (S)-enantiomer demonstrates pharmacological activity [1]. Using the racemate would yield a 1:1 mixture of (S)- and (R)-enantiomers, which is analytically distinct [2] and would compromise the chiral integrity of the final active pharmaceutical ingredient. Furthermore, the 2-methoxy substitution pattern on the phenyl ring is critical, distinguishing it from the 3-methoxy isomer , which is utilized for entirely different drug targets like Ranolazine. The following evidence details these quantifiable and verifiable points of differentiation.

Quantitative Differentiation Evidence for (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane (CAS 61248-99-5)


Defined Stereochemistry: Single (S)-Enantiomer vs. Racemate for Pharmacological Activity

The (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane compound is a defined single stereoisomer, possessing exactly 1 defined atom stereocenter, as opposed to the racemic mixture (CAS 2210-74-4) which is undefined at this center . This absolute configuration is critical for its role as the chiral intermediate in the synthesis of Levomoprolol, a beta-adrenergic antagonist . The use of the (S)-enantiomer directly yields the pharmacologically active (S)-enantiomer of the final drug, whereas the racemic starting material would produce an equal mixture of (S)- and (R)-drug enantiomers [1]. The enantiomeric purity of this compound is a key procurement specification, often characterized by chiral HPLC .

Chiral Synthesis Beta-Adrenergic Antagonist Levomoprolol

Spectral Differentiation: Unique MS and InChIKey for the (S)-Enantiomer

The (2S)-enantiomer possesses a unique InChIKey (RJNVSQLNEALZLC-QMMMGPOBSA-N) that is distinct from both its (R)-enantiomer (RJNVSQLNEALZLC-MRVPVSSYSA-N) and the racemic mixture (RJNVSQLNEALZLC-UHFFFAOYSA-N) [1]. This provides an unequivocal analytical fingerprint for confirming identity and purity. Gas chromatography-mass spectrometry (GC-MS) analysis yields a characteristic mass spectrum for the compound, which is cataloged in spectral databases and can be used for identification [2].

Analytical Chemistry Quality Control Chiral Purity

Regioisomeric Differentiation: 2-Methoxy vs. 3-Methoxy Substitution Directs Distinct Drug Synthesis Pathways

The compound features a 2-methoxyphenoxy group, distinguishing it from its regioisomer, 2-((3-methoxyphenoxy)methyl)oxirane (CAS 2210-75-5), which has the methoxy group at the 3-position . This structural variation dictates entirely different downstream applications. The (2S)-2-methoxy isomer serves as an intermediate for the beta-blocker Levomoprolol, while the 3-methoxy isomer is used in the synthesis of Ranolazine, an anti-ischemic agent . This difference in the position of the methoxy substituent results in distinct chemical and biological properties, making the isomers non-interchangeable in pharmaceutical synthesis .

Regioisomerism Pharmaceutical Intermediates Ranolazine

Pharmacological Activity Differentiation: (S)-Enantiomer as Active Precursor vs. Inactive (R)-Enantiomer

The (S)-enantiomer of the oxirane precursor is essential for synthesizing the active (S)-enantiomer of Levomoprolol, a beta-adrenergic antagonist. Literature indicates that the (R)-enantiomer of moprolol (and by extension, its synthetic precursor) is pharmacologically inactive or possesses different activity profiles compared to the (S)-form . This stereoselectivity is a common feature in beta-blockers, where the (S)-enantiomer is often the eutomer [1]. Therefore, the use of (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane is mandatory for producing the therapeutically active form of the drug.

Beta-Blocker Enantioselective Synthesis Levomoprolol

Physicochemical Differentiation: Predicted Boiling Point and Density Comparison

While the (2S)-enantiomer and its (R)-enantiomer share many predicted physicochemical properties, these data points are valuable for confirming identity and establishing handling and storage protocols. The predicted boiling point for both enantiomers is 265.3±10.0 °C, and the predicted density is 1.142±0.06 g/cm³ . These values can be compared against the racemic mixture, which may exhibit different melting point behavior due to differences in crystalline packing. For example, the racemic mixture is reported to have a melting point of 39-48°C , whereas the enantiopure compounds are reported to have a melting point of 59-60°C (in ethanol) . This difference in melting point can be a practical indicator of enantiomeric purity.

Physical Properties Handling and Storage Compound Characterization

Synthetic Application Differentiation: Specific Use in Levomoprolol vs. Other Glycidyl Ethers

(2S)-2-[(2-Methoxyphenoxy)methyl]oxirane is specifically cited as an intermediate in the synthesis of Levomoprolol, a beta-adrenergic antagonist used topically for glaucoma treatment . This distinguishes it from other glycidyl ethers, such as those used for Ranolazine or Metoprolol, which have different substitution patterns on the phenyl ring . The compound's specific reactivity as an epoxide allows it to undergo ring-opening reactions with amines to form the beta-blocker core structure, a key step documented in synthetic procedures .

Pharmaceutical Intermediate Beta-Adrenergic Antagonist Levomoprolol Synthesis

Best-Fit Application Scenarios for Procuring (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane (CAS 61248-99-5)


Enantioselective Synthesis of Levomoprolol

This compound is the chiral building block of choice for the asymmetric synthesis of Levomoprolol, a beta-adrenergic antagonist used in the topical treatment of glaucoma [1]. The defined (2S)-stereochemistry ensures the direct formation of the active (S)-enantiomer of the drug, eliminating the need for costly and time-consuming chiral resolution of the final product or its advanced intermediates. Procurement of this specific stereoisomer is critical for any synthetic route aiming to produce enantiomerically pure Levomoprolol .

Analytical Method Development and Validation for Chiral Purity

Due to its unique InChIKey (RJNVSQLNEALZLC-QMMMGPOBSA-N) and MS spectrum [1], this compound is an ideal reference standard for developing and validating chiral HPLC or GC methods to monitor enantiomeric purity during the synthesis of Levomoprolol. Its use as a certified reference material ensures that the correct (S)-enantiomer is tracked and that the undesired (R)-enantiomer is below specification limits, which is a key quality control requirement for pharmaceutical manufacturing .

Study of Beta-Blocker Structure-Activity Relationships (SAR)

As a key precursor to a specific beta-adrenergic antagonist, this chiral epoxide is valuable in medicinal chemistry research focused on the structure-activity relationships of beta-blockers. Its use allows for the systematic introduction of structural modifications at the phenoxy or amino portions of the molecule during synthesis, enabling researchers to map the contributions of specific functional groups to receptor binding affinity and selectivity [1]. The defined stereochemistry is a critical parameter for these studies, as it allows for the isolation of stereochemical effects on activity.

Building Block for Chiral Epoxide Libraries

This compound can serve as a starting material for the creation of small, focused libraries of chiral molecules for drug discovery. Its reactive epoxide ring can be opened with a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate diverse chiral building blocks [1]. The defined (2S)-stereochemistry provides a single-enantiomer starting point, simplifying the analytical and purification challenges associated with generating and screening compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.